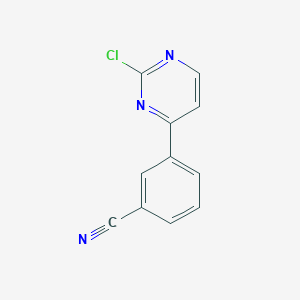

3-(2-Chloropyrimidin-4-yl)benzonitrile

Übersicht

Beschreibung

“3-(2-Chloropyrimidin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H6ClN3 . It is used as an intermediate in the synthesis of Etravirine , a medication used for the treatment of HIV .

Synthesis Analysis

The synthesis of Etravirine involves “this compound” as an intermediate . The synthesis process of Etravirine has been optimized to improve yield and reduce reaction time . The synthesis of rilpivirine, another antiviral drug, also involves a similar compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a 2-chloropyrimidin-4-yl group . The molecular weight of this compound is 215.64 .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 436.6±28.0 °C and a predicted density of 1.37±0.1 g/cm3 . Its pKa is predicted to be -2.24±0.31 .Wissenschaftliche Forschungsanwendungen

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile is an essential intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. It is synthesized using a multi-step process that includes reactions with 2-(methylthio)pyrimidin-4(1H)-one and para-aminobenzonitrile, followed by chlorination with phosphorus oxychloride. This compound plays a significant role in developing medications for treating HIV (Ju Xiu-lia, 2015).

Antimicrobial Activity

Synthesis and antimicrobial activity have been studied in derivatives like 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan. These compounds, derived from 5-chloro-2-hydroxy-benzonitrile, show potential antibacterial and antifungal activities (Mahesh K. Kumar et al., 2022).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory agents and for pain management (R. Altenbach et al., 2008).

PET Imaging Agents

Compounds like 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile have been synthesized for use as PET imaging agents. These agents are intended for imaging AMPA receptors in the brain, offering potential in neurological research and diagnostics (Gengyang Yuan et al., 2016).

Anticancer Activity

Compounds like 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile show potential anticancer activity against U937 human monocytic cells. They exhibit DNA binding properties, which are crucial for their antitumor effects (Pradip K. Bera et al., 2021).

Fungicidal Activity

Derivatives like benzothieno[3',2':2,3]pyrido[4,5- d ]pyrido[1,2- a ]pyrimidines, synthesized from compounds including 2-mercapto-benzonitrile, show significant fungicidal activities against various fungi, demonstrating their potential in agricultural applications (Jiao Xu et al., 2018).

Wirkmechanismus

Target of Action

It’s structurally similar to rilpivirine , which targets the HIV-1 non-nucleoside reverse transcriptase (RT) . This enzyme is crucial for the replication of HIV-1 .

Mode of Action

If we consider its structural similarity to rilpivirine, it may also act as anon-nucleoside reverse transcriptase inhibitor (NNRTI) . NNRTIs bind to a specific site on the RT enzyme, causing a conformational change that inhibits the enzyme’s function .

Biochemical Pathways

As an nnrti, it would likely interfere with theHIV-1 replication cycle by inhibiting the RT enzyme .

Result of Action

If it acts similarly to rilpivirine, it would inhibit the rt enzyme, therebypreventing the replication of HIV-1 .

Eigenschaften

IUPAC Name |

3-(2-chloropyrimidin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-11-14-5-4-10(15-11)9-3-1-2-8(6-9)7-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROBKVCHGQWYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Azabicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088792.png)

![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)